2-(呋喃-2-基甲氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

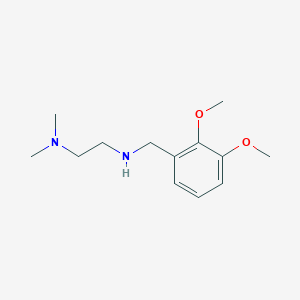

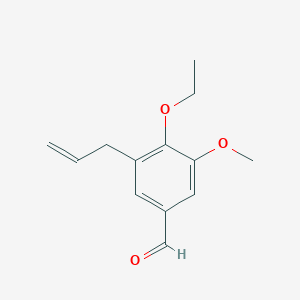

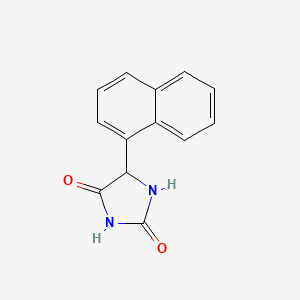

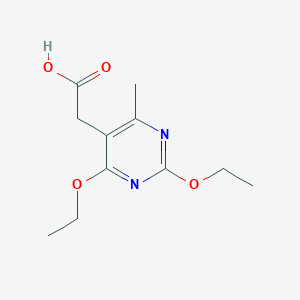

2-(Furan-2-ylmethoxy)aniline is a chemical compound that is part of a broader class of organic molecules where a furan ring is linked to an aniline moiety through a methoxy bridge. This structure is significant in various chemical reactions and has potential applications in pharmaceuticals and materials science due to its unique chemical properties.

Synthesis Analysis

The synthesis of compounds related to 2-(Furan-2-ylmethoxy)aniline can be achieved through several methods. One approach involves the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a bidentate ligand to promote Cu-catalyzed N-arylation of anilines, which could potentially be adapted for the synthesis of 2-(Furan-2-ylmethoxy)aniline . Another method includes a one-pot multi-component synthesis using aniline derivatives, which could be a starting point for synthesizing the target molecule . Additionally, the synthesis of highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides through Pd-catalyzed reactions indicates the versatility of furan-2-ylmethyl groups in complex syntheses .

Molecular Structure Analysis

The molecular structure of 2-(Furan-2-ylmethoxy)aniline and related compounds can be complex and highly conjugated. For instance, the synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans involves the formation of Cl-substituted furan rings, which could be structurally related to the target molecule . The structure of these compounds has been confirmed through single-crystal X-ray analysis, which is a powerful tool for determining the precise arrangement of atoms within a molecule.

Chemical Reactions Analysis

2-(Furan-2-ylmethoxy)aniline can undergo various chemical reactions due to the reactivity of both the furan and aniline components. For example, furan derivatives can be aminated and then participate in Diels-Alder reactions to produce polysubstituted anilines . Gold-catalyzed cyclization of aniline-tethered furan-ynones can lead to complex polycycles , suggesting that the methoxy-aniline moiety could also be involved in similar cyclization reactions. Furthermore, furan-2-yl anions have been used as acyl anion equivalents in reactions with aldehydes and ketones, which could be relevant for modifications of the target molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Furan-2-ylmethoxy)aniline can be inferred from studies on related compounds. The optimization of polymerization conditions for furan with aniline to produce conducting polymers indicates that the electronic properties of furan and aniline can be tuned . The reaction between furan-2-carbaldehyde and aniline leading to a complex hexahydro compound rather than a simple anil suggests that the reactivity of furan with aniline can result in unexpected products . These studies highlight the importance of reaction conditions in determining the properties of the resulting materials.

科学研究应用

抗菌活性

呋喃衍生物,如“2-(呋喃-2-基甲氧基)苯胺”,已被发现具有显著的抗菌活性 . 它们已被用于创造大量创新的抗菌剂,以对抗微生物耐药性 . 含呋喃的化合物表现出广泛的有利生物学和药理学特性,因此,它们已在许多不同的疾病领域用作药物 .

抗菌药物

呋喃衍生物是抗击细菌菌株引起的感染的最强有力工具之一 . 随着抗感染药的耐药性不断上升,迫切需要寻找新的抗菌化合物来治疗具有不同作用机制的多重耐药性疾病 .

环氧树脂应用

从碳水化合物获得的呋喃基环氧化合物被认为是用于粘合剂应用的石油基配方的替代品 . 例如,2,5-双[(环氧-2-基甲氧基)甲基]呋喃(BOMF)是一种源自5-羟甲基糠醛(HMF)的化合物,它是生产的最重要的平台分子之一 .

粘合强度

呋喃基环氧树脂已被发现具有增强的粘合性能 . 例如,BOMF/MA在CFRP接头上的粘合强度非常出色,超过了DGEBA基对应物的三倍 .

生物基替代品

呋喃基环氧树脂正在研究作为双酚A (BPA) 的合适生物基替代品,双酚A 存在严重的健康问题 . 基于 BOMF 的环氧树脂的性能可以根据下游应用的技术和安全要求进行调整,代表了传统含有 DGEBA 的体系的更可持续的替代品 .

高性能聚合物

近几十年来,人们对开发从生物质中获得的高性能聚合物的兴趣显著增长,其目标是逐步取代从不可再生资源中获得的材料 . 呋喃基环氧化合物,如“2-(呋喃-2-基甲氧基)苯胺”,被认为是用于此目的石油基配方的替代品 .

作用机制

Target of Action

It is known that furan derivatives, which include 2-(furan-2-ylmethoxy)aniline, have been employed as medicines in a number of distinct disease areas . They exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Furan-containing compounds, including 2-(furan-2-ylmethoxy)aniline, are known to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .

Pharmacokinetics

The lipophilicity of similar compounds falls within a range that suggests good oral absorption and the ability to cross lipid barriers .

Result of Action

Furan derivatives are known to have a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .

Action Environment

It is known that the pursuit for “green” and sustainable chemical feedstocks, coupled with the increasing concerns over climate change, volatile oil prices and the attendant undesirable environmental issues, associated with fossil hydrocarbons, have led to a shift towards chemicals obtained from “green” inedible lignocellulosic biomass, such as the furans and their derivatives .

生化分析

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with.

Cellular Effects

Furan derivatives have been shown to exhibit a wide range of biological and pharmacological properties, including antibacterial, antifungal, and antiviral activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Furan derivatives are known to exhibit various effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Furan derivatives have been studied in animal models, and their effects can vary with different dosages .

Metabolic Pathways

Furan derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Furan derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Furan derivatives are known to be localized in various subcellular compartments .

属性

IUPAC Name |

2-(furan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKJXKFASQBZPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390301 |

Source

|

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869942-43-8 |

Source

|

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)

![[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine](/img/structure/B1335131.png)